molecular formula C22H24N4O B11148475 1-isopropyl-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide

1-isopropyl-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide

Cat. No.: B11148475
M. Wt: 360.5 g/mol
InChI Key: VBJWRHSSDJJVOG-UHFFFAOYSA-N
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Description

1-isopropyl-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

1-isopropyl-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-isopropyl-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole and benzimidazole moieties are known to interact with various enzymes and receptors in the body, leading to their biological effects . The compound may inhibit certain enzymes or modulate receptor activity, resulting in its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-1H-indole-3-carboxamide
  • N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide
  • 1-isopropyl-N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide

Uniqueness

1-isopropyl-N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-1H-indole-3-carboxamide is unique due to the presence of both the indole and benzimidazole moieties, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C22H24N4O/c1-15(2)26-14-17(16-8-4-6-10-19(16)26)22(27)23-13-12-21-24-18-9-5-7-11-20(18)25(21)3/h4-11,14-15H,12-13H2,1-3H3,(H,23,27)

InChI Key

VBJWRHSSDJJVOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

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